molecular formula C25H37N3O5 B1668160 3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin CAS No. 118675-50-6

3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin

Cat. No. B1668160
M. Wt: 459.6 g/mol
InChI Key: YZJVWSKJHGEIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW A868C is a hydantoin compound that is structurally related to the DP receptor agonist BW 245C. BW A868C antagonizes the prostaglandin D2 and BW 245C-induced activation of human platelet adenylate cyclase. It reverses the anti-aggregatory effects of DP receptor agonists in a dose-dependent manner. Likewise, BW A868C antagonizes the accumulation of cAMP in rabbit non-pigmented ciliary epithelial cells. It has virtually no effect on human TP, IP, EP1, EP2, and FP receptors. The Ki for BW A868C is approximately 1.7 nM.
BWA868C is a DP receptor-selective antagonist. It reverses the anti-aggregatory effects of DP receptor agonists in a dose-dependent manner. Likewise, BW A868C antagonizes the accumulation of cAMP in rabbit non-pigmented ciliary epithelial cells. The Ki for BW A868C is approximately 1.7 nM.

Scientific Research Applications

Prostaglandin D2 Receptor Antagonism

Research has explored the effects of 3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin, particularly in relation to prostaglandin D2 (PGD2) receptors. For instance, it has been identified as a selective prostaglandin DP receptor antagonist, showing effects on chloride secretion in dog tracheal epithelium and vascular preparations. This compound exhibits partial agonism on Cl- secretion in addition to its expected antagonism at the DP receptors (Liu, Jackson, Blackham, & Leff, 1996). Another study highlighted its potential in modulating smooth muscle relaxation in dog isolated vascular preparations (Liu, Jackson, & Blackham, 1996).

Role in Human Uterus and Gastro-Intestinal Muscle

The compound has been tested on human isolated myometrium and gastro-intestinal muscle. It induced significant myometrial relaxation, suggesting potential implications in obstetrics and gynecology (Sanger, Jackson, & Bennett, 1982).

Inhibition of Platelet Aggregation

Studies have also delved into its role in inhibiting platelet aggregation, where potent inhibition is associated with specific configurations in the natural inhibitors, like prostaglandins E1 and D2 (Brockwell, Caldwell, Whittaker, & Begley, 1981).

Antiviral and Antitumoral Activities

Research on 3,5-Disubstituted hydantoin derivatives, including 3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin, has shown promise in antiviral and antitumoral activities. Specific derivatives have exhibited selective inhibitory effects against viruses and cancer cell lines (Rajić et al., 2006).

Drug Coupling to Hydrophilic Polymers

The compound has been used in coupling anti-platelet and other drugs to hydrophilic polymers, such as poly(vinyl alcohol), dextran, and poly(ethylene glycol). This shows its potential in the development of novel drug delivery systems (Bamford et al., 1987).

Ocular Hypotensive Effects

It has been investigated for its ocular hypotensive effects in animal models. Selective stimulation of prostaglandin D2 receptors in the eyes of rabbits and cats resulted in reduced intraocular pressure, indicating potential applications in ophthalmology (Matsugi et al., 1995).

properties

IUPAC Name

7-[1-benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVWSKJHGEIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922749
Record name 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin

CAS RN

118675-50-6
Record name BW 868C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118675-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW A868C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118675506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin
Reactant of Route 2
3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin
Reactant of Route 3
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3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin
Reactant of Route 4
3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin
Reactant of Route 5
3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin
Reactant of Route 6
3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin

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